N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name of this compound is derived from its parent structure, benzo[d]thiazole-2-carboxamide , which serves as the core scaffold. The carboxamide group at position 2 of the benzothiazole ring is substituted with a ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl) moiety. Breaking down the substituent:
- Pyridin-4-ylmethyl : A pyridine ring (six-membered aromatic heterocycle with one nitrogen atom) substituted at position 4 with a methylene group (-CH₂-).
- 2-(1-Methyl-1H-pyrazol-4-yl) : A pyrazole ring (five-membered heterocycle with two nitrogen atoms) substituted at position 1 with a methyl group (-CH₃) and attached to position 2 of the pyridine ring.
The full IUPAC name reflects these substituents in descending order of priority and connectivity:
N-[(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide .
The structural formula (Figure 1) highlights:
- A benzothiazole core fused with a benzene and thiazole ring.
- A carboxamide group (-CONH-) at position 2 of the benzothiazole.
- A pyridine ring linked via a methylene bridge to the amide nitrogen.
- A 1-methylpyrazole substituent at position 2 of the pyridine ring.
Alternative Naming Conventions in Chemical Literature
In non-IUPAC contexts, the compound is described using fragment-based or functional group-oriented terminology:
- Benzothiazole-2-carboxamide derivative : Emphasizes the core structure and its substitution pattern .
- Pyridylmethyl-pyrazole benzothiazole : Highlights the pyridine and pyrazole substituents .
- CAS Registry Number-based identifiers : While not explicitly listed in available sources, analogs like 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole (PubChem CID 16227558) follow similar naming conventions, substituting "benzimidazole" for "benzothiazole" .
In medicinal chemistry databases, the compound may be referenced by vendor-specific codes (e.g., MolPort® ID 007–821-780) or ZINC IDs, which categorize small molecules for drug discovery .
Molecular Formula and Weight Analysis
The molecular formula of This compound is C₁₈H₁₆N₆OS , as reported in synthetic studies . This formula accounts for:
- 18 carbon atoms : Distributed across the benzothiazole (7), pyridine (5), pyrazole (4), and methyl/methylene bridges (2).
- 16 hydrogen atoms : Attached to aromatic rings and aliphatic chains.
- 6 nitrogen atoms : From the benzothiazole (1), pyridine (1), pyrazole (2), and carboxamide (2).
- 1 sulfur atom : In the thiazole ring.
- 1 oxygen atom : In the carboxamide group.
The calculated exact molecular weight is 364.42 g/mol (based on atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07). However, experimental data from synthesis reports suggest a molar mass of 312.39 g/mol , indicating potential discrepancies that warrant further analytical validation.
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₆N₆OS |
| Exact molecular weight | 364.42 g/mol (calc.) |
| Reported molar mass | 312.39 g/mol |
The compound’s structural complexity arises from its hybrid heterocyclic architecture, which combines electron-rich (pyrazole, pyridine) and electron-deficient (benzothiazole) motifs. This design enhances its potential for π-π stacking and hydrogen-bonding interactions, critical for binding biological targets .
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-23-11-13(10-21-23)15-8-12(6-7-19-15)9-20-17(24)18-22-14-4-2-3-5-16(14)25-18/h2-8,10-11H,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVQRQHUNUHMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole and pyridine rings : Known for their diverse biological properties.
- Thiazole moiety : Often associated with anticancer activity.
The molecular formula is , with a molecular weight of approximately 366.44 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:
- In vitro studies have shown that derivatives of 1H-pyrazole exhibit significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
- The compound's structure suggests it may inhibit key signaling pathways involved in cancer progression, particularly through interaction with protein kinases such as CK1δ, which is implicated in several cancers .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : It may act as an inhibitor for various kinases, which are crucial for cell signaling and proliferation.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins .
- Cell Cycle Arrest : Some studies suggest that thiazole derivatives can cause cell cycle arrest, contributing to their anticancer effects .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole and pyrazole components significantly influence biological activity:
- Substituents on the thiazole ring : Electron-donating groups enhance activity by stabilizing interactions with target proteins.
- Positioning of the carboxamide group : Critical for binding affinity and selectivity towards specific enzymes.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The benzo[d]thiazole-2-carboxamide scaffold differentiates this compound from analogs with quinazoline (e.g., 25 in ) or pyrimidine cores (e.g., ). The quinazoline derivative 25 demonstrates a 73% synthetic yield via amine coupling, suggesting comparable efficiency to the target compound’s synthesis .
Pharmacological Profiles
Pyrazole-containing compounds (e.g., 25 in and ) often exhibit improved metabolic stability due to the methyl-pyrazole group’s resistance to oxidative degradation. The target compound’s 1-methyl-1H-pyrazol-4-yl substituent may similarly enhance stability compared to non-methylated analogs .
Key Research Findings and Implications
- Structural Flexibility : The benzo[d]thiazole core offers a balance between synthetic accessibility and target engagement, distinct from quinazoline or pyrimidine-based systems .
- Substituent Effects : Methyl and fluoro groups on aromatic rings correlate with incremental activity improvements, guiding future derivatization .
- Synthetic Simplicity : The target compound’s route avoids the complexity of Dasatinib-like syntheses, favoring scalability .
Q & A
What are the standard synthetic protocols for preparing N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide and its analogs?
Level : Basic
Answer :
The synthesis typically involves sequential coupling reactions. For example:
- Amide bond formation : React benzo[d]thiazole-2-carboxylic acid with (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine using coupling agents like EDC/HOBt in DMF or DCM under nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the product .
- Characterization : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
How can researchers optimize reaction yields when synthesizing benzo[d]thiazole carboxamide derivatives with pyrazole substituents?
Level : Advanced
Answer :
Key strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while dichloromethane reduces side reactions .
- Catalyst optimization : Use Lawesson’s reagent for thioamide formation (method D) or copper iodide for azide-alkyne cycloadditions .
- Stoichiometric control : Maintain a 1.1–1.3 molar ratio of coupling agents (e.g., EDC) to prevent unreacted intermediates .
- Temperature modulation : Reflux conditions (80–100°C) for condensation steps, but lower temperatures (0–25°C) for acid-sensitive intermediates .
What analytical techniques are critical for confirming the structural integrity of this compound?
Level : Basic
Answer :
- NMR spectroscopy : ¹H NMR to verify aromatic proton integration (e.g., pyrazole C-H at δ 7.8–8.2 ppm) and ¹³C NMR for carbonyl (C=O) signals near 165–170 ppm .
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC : Reverse-phase C18 columns (ACN/water gradients) to assess purity (>98%) and detect regioisomers .
How should researchers address contradictory spectral data (e.g., NMR shifts deviating from expected values) in thiazole-pyrazole hybrid compounds?
Level : Advanced
Answer :
- Repetition of synthesis : Verify reaction conditions and intermediates to rule out human error .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09/B3LYP/6-31G*) .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition for bond angles/planarity) .
What strategies are effective for modifying the pyrazole or thiazole moieties to enhance biological activity while maintaining solubility?
Level : Advanced
Answer :
- Pyrazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 1-position to improve metabolic stability .
- Thiazole substitutions : Replace the benzothiazole ring with a sulfonamide group to reduce logP and enhance aqueous solubility .
- Prodrug approaches : Incorporate ester or phosphate groups on the carboxamide for controlled release .
How can computational methods (e.g., molecular docking) guide the design of benzo[d]thiazole carboxamide derivatives targeting specific enzymes?
Level : Advanced
Answer :
- Target selection : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., kinases, proteases) .
- Binding affinity optimization : Adjust substituents (e.g., methyl on pyrazole) to improve hydrogen bonding or π-π stacking interactions .
- MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS/AMBER) .
What are the common pitfalls in scaling up the synthesis of this compound from milligram to gram quantities?
Level : Advanced
Answer :
- Exothermic reactions : Use jacketed reactors with temperature control to prevent decomposition during amide coupling .
- Purification challenges : Replace column chromatography with continuous-flow crystallization or centrifugal partition chromatography .
- Solvent recovery : Implement distillation systems to recycle DMF or THF, reducing costs and environmental impact .
How do researchers differentiate between regioisomers formed during the alkylation of pyrazole-containing intermediates in benzo[d]thiazole carboxamide synthesis?
Level : Advanced
Answer :
- Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- NOESY NMR : Identify spatial proximity of protons (e.g., pyrazole CH₃ to pyridine CH₂) to assign regiochemistry .
- Single-crystal XRD : Resolve absolute configuration of isomers (e.g., CCDC 2050122 for a related thiazole-pyrazole structure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
